Mirogabalin Besylate

Catalog No.
S535508
CAS No.
1138245-21-2
M.F
C18H25NO5S
M. Wt
367.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mirogabalin Besylate

CAS Number

1138245-21-2

Product Name

Mirogabalin Besylate

IUPAC Name

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid

Molecular Formula

C18H25NO5S

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C12H19NO2.C6H6O3S/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8;7-10(8,9)6-4-2-1-3-5-6/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15);1-5H,(H,7,8,9)/t9-,10-,12-;/m1./s1

InChI Key

OKJXJRVWXYRSAN-TXULWXBWSA-N

SMILES

Array

solubility

Soluble in DMSO and in water

Synonyms

DS-5565; DS 5565; DS5565; A-2000700; Mirogabalin; Mirogabalin besylate.

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O

The exact mass of the compound Mirogabalin besylate is 367.1453 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO and in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mirogabalin Besylate (CAS: 1138245-21-2) is a third-generation gabapentinoid and a selective, high-affinity ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs).[1][2][3] It is structurally and functionally distinct from its predecessors, gabapentin and pregabalin. Its primary mechanism of action involves binding to the α2δ-1 and α2δ-2 subunits, which modulates calcium influx at presynaptic nerve terminals and subsequently inhibits the release of excitatory neurotransmitters.[3] This profile makes it a critical tool for research in neuropathic pain and other conditions involving neuronal hyperexcitability, where precise and sustained target engagement is required.[1][4]

Direct substitution of Mirogabalin Besylate with in-class analogs like pregabalin or gabapentin is not viable for rigorous experimental design due to significant, quantifiable differences in binding kinetics and receptor subtype interaction. Mirogabalin exhibits a 4.6-fold higher binding affinity for the primary analgesic target, the human α2δ-1 subunit, compared to pregabalin.[4] More critically, its dissociation from this target is approximately 8 times slower, leading to a more sustained duration of action.[2][4] These molecular-level distinctions translate to different in-vivo potency and pharmacokinetic profiles, making the compounds non-equivalent for studies where target residence time and sustained effect are critical variables.[5] The besylate salt form itself is also integral, selected to confer specific physicochemical properties for stability and handling that are not inherent to the free base or other salt forms.[6]

Superior Binding Affinity at Human α2δ-1 Subunit

Mirogabalin demonstrates a significantly higher binding affinity for the human α2δ-1 subunit, the primary target for analgesic effects, when directly compared to pregabalin. In vitro assays using human-expressed subunits show Mirogabalin's equilibrium dissociation constant (Kd) is 4.6 times lower than that of pregabalin, indicating substantially stronger binding.[1][4][7]

Evidence DimensionBinding Affinity (Kd) at human α2δ-1 subunit
Target Compound Data13.5 nmol/L
Comparator Or BaselinePregabalin: 62.5 nmol/L
Quantified Difference4.6-fold higher affinity
ConditionsIn vitro disassociation kinetic assay using cell membrane fractions from 293A cells expressing human α2δ-1.[4]

Higher affinity allows for achieving target saturation at lower concentrations, which is critical for enhancing potency and potentially reducing off-target effects in experimental models.

Markedly Slower Dissociation Rate for Sustained Target Engagement

A key differentiator for mirogabalin is its significantly slower rate of dissociation from the α2δ-1 subunit compared to pregabalin. The dissociation half-life of mirogabalin is nearly 8 times longer than that of pregabalin, indicating a much more prolonged target residence time.[2][4][8] In contrast, pregabalin dissociates rapidly and at a similar rate from both α2δ-1 and α2δ-2 subunits.[4][8]

Evidence DimensionDissociation Half-Life (t1/2) from human α2δ-1 subunit
Target Compound Data11.1 hours
Comparator Or BaselinePregabalin: 1.4 hours
Quantified Difference7.9-fold slower dissociation
ConditionsIn vitro kinetic assay using 3H-labeled compounds with cell membrane fractions from 293A cells expressing human α2δ-1.[4]

This prolonged target engagement is hypothesized to produce a more sustained pharmacological effect, making it a superior choice for in vivo models requiring stable, long-lasting neuromodulation without frequent re-dosing.

Besylate Salt Form Optimized for Formulation Stability

The selection of the benzenesulfonate (besylate) salt form for Mirogabalin is a deliberate choice to optimize its physicochemical properties for pharmaceutical use and research applications. Patents describe the use of stabilizers like citric acid hydrate and tocopherol in formulations to ensure the stability of Mirogabalin Besylate in solid dosage forms, highlighting the importance of this specific salt in creating stable, reproducible materials.[9][10] This contrasts with the free base or other potential salts which may not offer the same advantages in handling, stability, or formulation compatibility.

Evidence DimensionPhysicochemical Stability & Formulation
Target Compound DataBesylate salt form enables stable, orally disintegrating tablet formulations with practical hardness and storage stability.
Comparator Or BaselineMirogabalin free base or other non-specified salt forms.
Quantified DifferenceNot directly quantified, but patent literature prioritizes the besylate salt for stable solid formulations.
ConditionsPharmaceutical formulation development for oral tablets.[9][10]

For researchers, procuring the besylate salt ensures access to a form of the molecule optimized for stability and handling, which is critical for generating reproducible data in both in vitro and in vivo experiments.

In Vivo Models Requiring Sustained Analgesia or Neuromodulation

Due to its 8-fold slower dissociation from the α2δ-1 subunit compared to pregabalin, Mirogabalin Besylate is the compound of choice for preclinical pain models (e.g., diabetic neuropathy, postherpetic neuralgia) where a long-lasting, stable analgesic effect is required to accurately assess therapeutic outcomes with less frequent dosing.[2][4]

High-Potency In Vitro Assays on Voltage-Gated Calcium Channels

With a 4.6-fold higher binding affinity than pregabalin for the human α2δ-1 subunit, this compound is ideal for cell-based assays, electrophysiology, or binding studies where achieving maximal target engagement at lower concentrations is necessary to minimize potential confounding from off-target effects or cytotoxicity.[1][7]

Studies Investigating the Role of α2δ-1 vs. α2δ-2 Subunit Function

Mirogabalin's unique kinetic profile, featuring slow dissociation from α2δ-1 (t1/2 = 11.1 h) but faster dissociation from α2δ-2 (t1/2 = 2.4 h), allows for experiments designed to functionally dissect the sustained roles of α2δ-1 versus the more transient effects related to α2δ-2 binding.[4][8]

Development of Stable, Reproducible Formulations for Preclinical Research

The besylate salt form has been optimized for physicochemical stability, making it the preferred choice for developing reliable and reproducible stock solutions and formulations for both in vitro and in vivo studies, ensuring consistency across experiments.[6][9]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

367.14534407 Da

Monoisotopic Mass

367.14534407 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

01F4FRP8YL

Dates

Last modified: 07-15-2023
1: Calandre EP, Rico-Villademoros F, Slim M. Alpha(2)delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use. Expert Rev Neurother. 2016 Nov;16(11):1263-1277. Epub 2016 Jul 7. Review. PubMed PMID: 27345098.
2: Yin OQ, Merante D, Truitt K, Miller R. Population pharmacokinetic modeling and simulation for assessing renal impairment effect on the pharmacokinetics of mirogabalin. J Clin Pharmacol. 2016 Feb;56(2):203-12. doi: 10.1002/jcph.584. Epub 2015 Sep 2. PubMed PMID: 26138993.
3: Vinik A, Rosenstock J, Sharma U, Feins K, Hsu C, Merante D; DS5565-A-U201 US Phase II Study Investigators. Efficacy and safety of mirogabalin (DS-5565) for the treatment of diabetic peripheral neuropathic pain: a randomized, double-blind, placebo- and active comparator-controlled, adaptive proof-of-concept phase 2 study. Diabetes Care. 2014 Dec;37(12):3253-61. doi: 10.2337/dc14-1044. Epub 2014 Sep 17. PubMed PMID: 25231896.
4: Hutmacher MM, Frame B, Miller R, Truitt K, Merante D. Exposure-response modeling of average daily pain score, and dizziness and somnolence, for mirogabalin (DS-5565) in patients with diabetic peripheral neuropathic pain. J Clin Pharmacol. 2016 Jan;56(1):67-77. doi: 10.1002/jcph.567. Epub 2015 Aug 20. PubMed PMID: 26073181.
5: Alcántara Montero A, Ibor Vidal PJ. [Mirogabalin: The next pregabalin?]. Semergen. 2016 Oct 20. pii: S1138-3593(16)30158-7. doi: 10.1016/j.semerg.2016.07.014. [Epub ahead of print] Spanish. PubMed PMID: 27773622.
6: Brown K, Ohwada S, Warren V, Zahir H, Dishy V. (405) A single ascending-dose study of mirogabalin in healthy subjects: safety, tolerability, pharmacokinetic, and pharmacodynamic results. J Pain. 2016 Apr;17(4S):S76. doi: 10.1016/j.jpain.2016.01.382. Epub 2016 Mar 24. PubMed PMID: 28162650.
7: Merante D, Rosenstock J, Sharma U, Feins K, Hsu C, Vinik A; DS-5565-A-U201?US Phase 2 Study Investigators. Efficacy of Mirogabalin (DS-5565) on Patient-Reported Pain and Sleep Interference in Patients with Diabetic Neuropathic Pain: Secondary Outcomes of a Phase II Proof-of-Concept Study. Pain Med. 2017 Mar 23. doi: 10.1093/pm/pnw342. [Epub ahead of print] PubMed PMID: 28371941.
8: Jansen M, Merante D, Currie A, Velinova M, Brown K, Zahir H. (403) Co-administration of mirogabalin and zolpidem in healthy subjects: results from a randomized, double-blind, drug-drug interaction study. J Pain. 2016 Apr;17(4S):S75. doi: 10.1016/j.jpain.2016.01.380. Epub 2016 Mar 24. PubMed PMID: 28162647.

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